molecular formula C15H20N2 B7781619 1,1,3,3-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 4290-21-5

1,1,3,3-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B7781619
CAS No.: 4290-21-5
M. Wt: 228.33 g/mol
InChI Key: KTRMOHGEUZMGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,3-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a tetracyclic heterocyclic compound featuring a pyridoindole core with methyl substituents at the 1,1,3,3-positions. This scaffold is part of the broader class of tetrahydro-γ-carbolines, recognized as "privileged structures" due to their versatile pharmacological profiles . This article compares the compound with key derivatives, focusing on structural, synthetic, and functional differences.

Properties

IUPAC Name

1,1,3,3-tetramethyl-4,5-dihydro-2H-pyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-14(2)9-12-13(15(3,4)17-14)10-7-5-6-8-11(10)16-12/h5-8,16-17H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRMOHGEUZMGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C3=CC=CC=C3N2)C(N1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345872
Record name 1,1,3,3-Tetramethyl-4,5-dihydro-2H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4290-21-5
Record name 1,1,3,3-Tetramethyl-4,5-dihydro-2H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indole with suitable reagents to form the desired tetrahydroindole derivative . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Structural and Chemical Properties Comparison

The pyrido[4,3-b]indole core is characterized by a piperidine ring fused to an indole moiety. Substituent positions significantly influence physicochemical properties and bioactivity. Below is a comparison of structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight XLogP³ Key Properties/Modifications
Base Pyrido[4,3-b]indole core None C₁₁H₁₂N₂ 172.23 2.2 Core scaffold; minimal hydrophobicity
Dimebon (Latrepirdine) 2,8-dimethyl; 5-(2-(6-methylpyridyl)ethyl) C₂₁H₂₅N₃·2HCl 392.37 N/A Enhanced lipophilicity; MAO-A binding
6-Fluoro-8-methoxy derivative 6-F, 8-OCH₃ C₁₂H₁₄FN₂O 221.25 N/A Improved CFTR rescue activity
8-Methylsulfonyl derivative 8-SO₂CH₃ C₁₂H₁₄N₂O₂S 250.31 N/A Electron-withdrawing group; SAR studies
5,6,8-Trimethyl derivative 5,6,8-CH₃ C₁₄H₁₈N₂ 214.31 N/A Increased steric bulk; metabolic stability

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl) modulate electronic properties, affecting target engagement .
  • Fluorine and methoxy substituents improve potency in CFTR rescue models .
Common Strategies:
  • Fischer Indole Reaction : Used for Dimebon synthesis via cyclization of hydrazines with ketones .
  • Coupling Reactions : Acylation of γ-carbolines with heteroaryl carboxylic acids (e.g., 22–95% yields for amides) .
  • Boc Protection/Deprotection : Key for introducing methyl groups at specific positions (e.g., 81% yield for 8-methoxy-5-methyl derivative) .
Example Yields and Conditions:
Compound Method Yield Key Reagents/Conditions Reference
Dimebon Fischer indole reaction N/A p-toluidine, 2-methyl-5-vinylpyridine
6-Fluoro-8-methoxy derivative Cyclization of hydrazine HCl Quant. Piperidin-4-one, DCM trituration
Amide derivatives HATU/DIPEA-mediated coupling 22–95% Heteroaryl acids, silica gel purification

Challenges : Steric hindrance from tetramethyl groups (as in the target compound) may reduce reaction yields, necessitating optimized coupling conditions or protective strategies.

Target Engagement:
  • CFTR Modulation : Pyrido[4,3-b]indoles rescue F508del- and G551D-CFTR mutants, with fluoro/methoxy derivatives showing enhanced efficacy .
  • MAO-A Binding : Dimebon exhibits significant MAO-A affinity, limiting its clinical utility compared to pyrrolo[2,3-b:4,5-c']dipyridine derivatives (e.g., [¹⁸F]PI-2620) with reduced off-target binding .
Clinical Outcomes:
  • Dimebon : Showed initial cognitive improvement in Alzheimer’s trials but failed in Phase III due to efficacy limitations and side effects .
  • SAR Insights : 6-Fluoro-8-methoxy derivatives exhibit better target selectivity than methyl-rich analogs, suggesting substituent positioning critically affects therapeutic windows .

Case Study: Dimebon and Structural Optimization

Dimebon’s structure (2,8-dimethyl-5-(2-(6-methylpyridyl)ethyl)) exemplifies how substituents influence pharmacology:

  • Advantages : Lipophilic groups enhance CNS penetration.
  • Drawbacks : MAO-A binding and metabolite interference led to clinical failure .
  • Lessons : Newer derivatives (e.g., 5,6,8-trimethyl) focus on reducing off-target effects while retaining core activity .

Biological Activity

1,1,3,3-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H16N2
  • Molecular Weight : 200.28 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Mechanism : It induces apoptosis in various cancer cell lines by triggering mitochondrial pathways and activating caspases.
  • Case Study : In vitro studies on glioma cell lines showed significant inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties:

  • Mechanism : It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
  • Case Study : In a model of neurodegeneration induced by oxidative stress, treatment with the compound significantly reduced cell death and improved neuronal function markers .

Pharmacological Profiles

The pharmacological profiles of this compound suggest multiple therapeutic applications:

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in glioma cells
NeuroprotectionReduces oxidative stress in neurons
CFTR PotentiationEnhances function of CFTR channels

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrido[4,3-b]indole core can significantly affect its biological activity. Variations in methylation patterns and substitutions on the nitrogen atoms have been shown to enhance potency against specific targets.

Toxicology and Safety Profile

Preliminary toxicological assessments have indicated that this compound has a favorable safety profile with minimal cytotoxicity observed in non-cancerous cell lines at therapeutic concentrations. Further studies are needed to fully establish its safety for clinical use.

Q & A

Q. What are the recommended synthetic routes for preparing 1,1,3,3-tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, and how can reaction yields be optimized?

A common approach involves multi-step condensation reactions using substituted amines and indole derivatives. For example, and describe the use of benzotriazole intermediates and Grignard reagents to introduce functional groups. Key optimization strategies include:

  • Temperature control : Maintaining 60–80°C during cyclization steps to minimize side reactions.
  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in arylations .
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradients) enhances purity. Reported yields range from 51% to 86% depending on substituents .

Q. How can researchers validate the structural identity of this compound and its derivatives?

Combined spectroscopic and analytical techniques are critical:

  • ¹H/¹³C NMR : Key signals include δ 2.30 (s, 3H, methyl groups) and δ 7.13–7.70 (aromatic protons) .
  • Mass spectrometry : ESI-MS (e.g., m/z 191 [M+H]+ for fluoro-substituted analogs) confirms molecular weight .
  • Elemental analysis : Matching calculated vs. observed C/H/N ratios (e.g., C: 68.46%, H: 5.83% for an 8-fluoro derivative) ensures purity .

Q. What storage conditions are required to maintain the stability of this compound?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light and moisture. notes that improper storage (e.g., exposure to humidity) can lead to hydrolysis of methyl or acetyl substituents .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., F, Cl, NO₂) influence the compound’s reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., NO₂) enhance electrophilic aromatic substitution rates but may reduce nucleophilic cyclization efficiency. For example:

  • Fluoro substituents : Increase ring electron deficiency, accelerating Pd-catalyzed amidation (e.g., 86% yield for 8-fluoro analogs) .
  • Chlorine : Enhances binding affinity in receptor studies but requires higher temperatures (≥100°C) for Suzuki-Miyaura couplings .

Q. What methodologies are used to resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or impurity profiles. Recommended approaches:

  • Dose-response curves : Validate activity thresholds (e.g., IC₅₀ values for aryl hydroxylase inhibition) using standardized protocols .
  • Batch analysis : Compare LC/MS purity (>98%) and residual solvent levels (e.g., DMSO) across studies .
  • Computational modeling : MD simulations (e.g., AutoDock Vina) can predict binding modes to reconcile in vitro/in vivo discrepancies .

Q. How can computational chemistry guide the design of analogs with improved pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME assess logP (target <5), polar surface area (>60 Ų for blood-brain barrier exclusion), and CYP450 interactions .
  • Docking studies : Identify critical residues (e.g., His479 in CYP1A1) for selective inhibition .
  • QSAR models : Correlate substituent electronegativity with metabolic stability (e.g., t₁/₂ in microsomal assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.